molecular formula C7H15N3 B12993157 3-(1,3-Dihydropyrazol-2-yl)-2-methylpropan-1-amine

3-(1,3-Dihydropyrazol-2-yl)-2-methylpropan-1-amine

Cat. No.: B12993157
M. Wt: 141.21 g/mol
InChI Key: KUTOEEYCMLXJQM-UHFFFAOYSA-N
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Description

3-(1,3-Dihydropyrazol-2-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dihydropyrazol-2-yl)-2-methylpropan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dihydropyrazol-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new functionalized pyrazole compounds.

Scientific Research Applications

3-(1,3-Dihydropyrazol-2-yl)-2-methylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Dihydropyrazol-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-methylsulfanylethanone
  • (5-Amino-1,3-dihydropyrazol-2-yl)-(3-fluoro-1-adamantyl)methanone

Uniqueness

Compared to similar compounds, 3-(1,3-Dihydropyrazol-2-yl)-2-methylpropan-1-amine stands out due to its unique structural features and potential applications. Its specific arrangement of functional groups allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

3-(1,3-dihydropyrazol-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C7H15N3/c1-7(5-8)6-10-4-2-3-9-10/h2-3,7,9H,4-6,8H2,1H3

InChI Key

KUTOEEYCMLXJQM-UHFFFAOYSA-N

Canonical SMILES

CC(CN)CN1CC=CN1

Origin of Product

United States

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